molecular formula C9H7FS B6144907 5-fluoro-2-methyl-1-benzothiophene CAS No. 102246-37-7

5-fluoro-2-methyl-1-benzothiophene

Cat. No.: B6144907
CAS No.: 102246-37-7
M. Wt: 166.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-1-benzothiophene is a sulfur-containing heterocyclic compound characterized by a benzothiophene core substituted with a fluorine atom at position 5 and a methyl group at position 2. Benzothiophenes are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and stability. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group introduces steric effects and modulates lipophilicity.

Properties

CAS No.

102246-37-7

Molecular Formula

C9H7FS

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-1-benzothiophene can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically occurs in the presence of a catalyst like silver triflate (AgOTf) and a solvent such as acetonitrile. The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors, automated systems, and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various substituted benzothiophenes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiophene derivatives

    Substitution: Substituted benzothiophenes with various functional groups

Scientific Research Applications

5-Fluoro-2-methyl-1-benzothiophene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of 5-fluoro-2-methyl-1-benzothiophene, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Research Findings
5-Fluoro-1-benzothiophene-2-carboxylic acid Not provided C₉H₅FO₂S 200.20 g/mol -COOH at position 2, -F at position 5 Intermediate in pharmaceutical synthesis; high-quality batches available for research .
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene 1034305-17-3 C₁₅H₁₀BrFS 329.21 g/mol -Br and -F on benzyl group at position 2 Used in drug manufacturing (e.g., Ipragliflozin impurity B); safety data available .
5-Fluoro-2-benzothiophene (benzo[c]thiophene) 156004-43-2 C₈H₅FS 152.19 g/mol -F at position 5 (no methyl group) Simpler analog with potential as a building block in organic synthesis .
5-Iodo-7-methyl-3-methylsulfinyl-1-benzofuran* Not provided C₁₅H₁₂FIO₂S 402.22 g/mol -I at position 5, -CH₃ at position 7 Studied for crystal structure and substituent effects; part of a series of halogenated derivatives .

*Note: This compound is a benzofuran derivative but shares substitution patterns relevant to benzothiophenes.

Key Differences and Implications

Electronic and Steric Effects
  • 5-Fluoro-1-benzothiophene-2-carboxylic acid: The carboxylic acid group increases polarity and hydrogen-bonding capability, making it suitable for coordination chemistry or as a pharmacophore in drug design. The fluorine atom enhances metabolic resistance compared to non-fluorinated analogs .
  • 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene : The bromine and fluorine substituents on the benzyl group introduce steric bulk and electronic withdrawal, which may influence binding affinity in drug-receptor interactions. Its role as an impurity in Ipragliflozin highlights its relevance in quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.